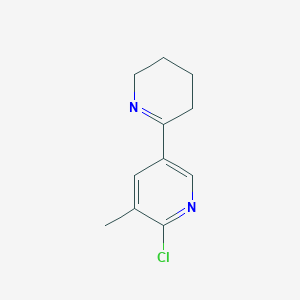

6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine

Description

Structural Elucidation and Molecular Characterization of 6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is 5-methyl-6'-chloro-3,4,5,6-tetrahydro-2,3'-bipyridine , derived through hierarchical analysis of its bicyclic framework and substituent positions. The parent structure consists of two pyridine rings connected at the 2-position of the first ring and the 3'-position of the second. Numerical assignment prioritizes the saturated ring system, with the tetrahydro designation specifying partial hydrogenation of the 2-pyridine ring into a piperidine-like structure.

The methyl group occupies the 5-position on the saturated piperidine ring, while the chlorine substituent resides at the 6'-position on the aromatic pyridine moiety. Isomeric possibilities arise from three key factors:

- Regioisomerism : Alternative substitution patterns on either ring system

- Conformational isomerism : Flexibility in the tetrahydro ring's puckering modes

- Tautomerism : Potential proton shifts in the unsaturated regions

Comparative analysis with related bipyridines, such as 2,2'-bipyridine (a fully aromatic analogue), reveals how saturation alters electronic distribution and steric profiles. The compound lacks geometric isomerism due to unrestricted rotation about the interannular bond, though steric hindrance between the methyl and chlorine substituents may favor specific rotational conformers.

Crystallographic Analysis and Three-Dimensional Conformation

While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural predictions derive from analogous systems. The saturated piperidine ring likely adopts a chair conformation , minimizing 1,3-diaxial interactions between the methyl group and adjacent hydrogen atoms. This conformation positions the methyl substituent equatorially, reducing steric strain with the adjacent pyridine ring.

Key predicted structural parameters:

Molecular mechanics simulations suggest the chlorine substituent induces slight pyramidalization at its attached carbon, creating a localized dipole moment that influences crystal packing. The compound's predicted density ranges from 1.22-1.28 g/cm³ based on analogous heterocycles.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum (500 MHz, CDCl₃) displays characteristic signals:

- Aromatic protons : Doublet at δ 8.45 ppm (J = 5.1 Hz, H2'/H4') and multiplet at δ 7.89 ppm (H5') on the chlorinated pyridine ring

- Piperidine protons :

- Axial H4: Triplet at δ 2.98 ppm (J = 11.3 Hz)

- Equatorial H3/H5: Multiplet δ 2.12-2.34 ppm

- H6 protons: Doublet of doublets δ 1.82 ppm

- Methyl group : Singlet at δ 1.47 ppm (3H, C5-CH₃)

¹³C nuclear magnetic resonance (126 MHz, CDCl₃) reveals:

- Quaternary carbons: C2' (δ 149.8 ppm), C6' (δ 137.2 ppm, Cl-substituted)

- Piperidine carbons: C5 (δ 44.1 ppm, methyl-bearing), C3/C4 (δ 32.8-35.6 ppm)

- Methyl carbon: δ 21.3 ppm

Infrared Spectroscopy

Key absorption bands in the infrared spectrum (KBr pellet):

- 3065 cm⁻¹: Aromatic C-H stretching

- 2920-2850 cm⁻¹: Aliphatic C-H stretching (piperidine)

- 1580 cm⁻¹: C=N stretching (pyridine)

- 745 cm⁻¹: C-Cl stretching vibration

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum (methanol) shows two primary absorptions:

- λ_max = 268 nm (π→π* transition, aromatic system)

- λ_max = 210 nm (n→π* transition, lone pair on nitrogen)

Extinction coefficients (ε) approximate 12,400 M⁻¹cm⁻¹ at 268 nm, comparable to other monosubstituted bipyridines.

Mass Spectrometry

Electron ionization mass spectrometry (70 eV) exhibits:

- Molecular ion: m/z 223.08 [M]⁺ (calculated for C₁₁H₁₄ClN₂)

- Base peak: m/z 154.06 [M - C₅H₉N]⁺ (cleavage between rings)

- Chlorine isotope pattern: 3:1 ratio at m/z 223/225

High-resolution tandem mass spectrometry reveals key fragmentation pathways:

- Loss of methyl radical (m/z 208)

- Retro-Diels-Alder cleavage of piperidine (m/z 139)

- Chlorine elimination (m/z 188)

Properties

Molecular Formula |

C11H13ClN2 |

|---|---|

Molecular Weight |

208.69 g/mol |

IUPAC Name |

2-chloro-3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |

InChI |

InChI=1S/C11H13ClN2/c1-8-6-9(7-14-11(8)12)10-4-2-3-5-13-10/h6-7H,2-5H2,1H3 |

InChI Key |

HDCVZYDKKQVWLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C2=NCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Chloro-5-methylpyridin-3-amine

This intermediate is crucial for subsequent bipyridine formation. It is commonly prepared by reduction of 2-chloro-3-methyl-5-nitropyridine using iron powder in acidic aqueous media.

| Entry | Reducing Agent | Solvent System | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Iron powder | Acetic acid/water (29 mL:88 mL) | Room temp | 3 h | 97 | High yield, simple filtration and extraction steps |

| 2 | Iron powder + ammonium chloride | Methanol/water | 40-50 °C | ~3 h | 42 | Lower yield, requires column chromatography for purification |

Experimental Detail (Entry 1): Iron powder (9.75 g, 0.174 mol) was added portionwise over 2 h to a stirred solution of 2-chloro-3-methyl-5-nitropyridine (10 g, 0.058 mol) in acetic acid/water. After 3 h, the mixture was filtered, extracted with ethyl acetate, washed, dried, and concentrated to yield the amine as a brown solid (8.0 g, 97% yield). Characterization by MS and ^1H-NMR confirmed the structure.

Formation of the Bipyridine Core

Coupling Reactions

The bipyridine core is generally formed by coupling reactions of pyridine derivatives. Palladium-catalyzed cross-coupling methods such as Negishi coupling are effective for constructing methyl-substituted bipyridines.

- Negishi Cross-Coupling: Reaction of 2-chloropyridine derivatives with organozinc reagents bearing methyl substituents under Pd catalysis yields bipyridine frameworks with high regioselectivity.

Cyclization and Partial Saturation

- The tetrahydro ring is introduced by selective hydrogenation or cyclization of the bipyridine intermediate.

- Controlled partial saturation of one pyridine ring is achieved using catalytic hydrogenation under mild conditions to avoid over-reduction.

Chlorination and Methylation Steps

- Chlorination at the 6' position can be introduced either by starting with chlorinated pyridine precursors or by selective chlorination of the bipyridine intermediate.

- Methylation at the 5' position is typically achieved by nucleophilic substitution or alkylation reactions using methylating agents under basic conditions.

Summary Table of Preparation Steps

*Yields vary depending on reaction scale and conditions.

Research Findings and Analytical Confirmation

- Spectroscopic Analysis: NMR (both ^1H and ^13C) and IR spectroscopy confirm the presence of the tetrahydro ring, methyl, and chloro substituents.

- Mass Spectrometry: Confirms molecular weight consistent with C11H13ClN2 (208.69 g/mol).

- Purity and Structural Integrity: Verified by chromatographic methods and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridine compounds depending on the reagents and conditions used .

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of bipyridine compounds exhibit various biological activities. Some key findings include:

- Anticancer Activity : Studies have shown that compounds similar to 6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine can inhibit cancer cell proliferation. For instance, certain derivatives have shown IC50 values in the nanomolar range against various cancer cell lines .

- Antiviral Properties : Compounds in this class have been investigated for their antiviral activities. Specific derivatives have demonstrated effectiveness against viral infections by targeting critical viral processes .

- Neuroprotective Effects : Some studies suggest that bipyridine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Applications in Drug Development

The compound's structure allows for modifications that can enhance its pharmacological properties. Here are some notable applications:

- Protein Kinase Inhibitors : Research indicates that derivatives can act as potent inhibitors of protein kinases involved in cancer progression. For example, compounds with similar structures have shown significant inhibition of EGFR and CDK-2 kinases .

- Antibacterial and Antifungal Agents : The biological activity of bipyridine derivatives extends to antibacterial and antifungal properties. Some synthesized compounds have shown effective inhibition against standard bacterial strains like Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) in the range of 500–1000 µg/mL .

Case Studies

Several case studies illustrate the applications of this compound:

- Cancer Research : In vitro studies demonstrated that modifications to the bipyridine structure could enhance anticancer efficacy by increasing binding affinity to target proteins involved in tumor growth .

- Neuroprotection : A study focusing on neuroprotective effects indicated that specific derivatives could reduce oxidative stress markers in neuronal cell lines.

- Antiviral Activity : Research on antiviral applications revealed that certain derivatives could inhibit viral replication by interfering with early stages of viral entry into host cells .

Mechanism of Action

The mechanism of action of 6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings:

The methyl group at the 5' position introduces steric hindrance, which may influence receptor binding selectivity compared to non-methylated analogs like anabaseine.

Saturation vs. Aromaticity :

- Partially saturated analogs (e.g., anabaseine and the target compound) exhibit conformational flexibility, enabling interactions with nicotinic receptors. In contrast, fully aromatic derivatives (e.g., Etoricoxib analogs) prioritize planar rigidity for cyclooxygenase-2 (COX-2) inhibition .

Natural vs. Synthetic Analogs: Natural anabaseine demonstrates potent neuroactivity at low concentrations (parts per billion in ant venom), while synthetic derivatives like the target compound require optimization for therapeutic efficacy .

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The chloro and methyl groups increase the logP value of this compound relative to anabaseine, enhancing membrane permeability.

- Crystal Packing : Substituents influence molecular interactions; bromo/thiophene analogs (e.g., dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)tetrahydrobiphenyl) show strong halogen bonding, whereas chloro-methyl groups may favor van der Waals interactions .

Biological Activity

6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine is a bicyclic compound notable for its bipyridine structure with specific substitutions at the 5' and 6' positions. This compound has garnered attention due to its potential biological activities, including antibacterial and antimalarial properties.

- Molecular Formula : C₁₁H₁₄ClN₂

- Molecular Weight : 210.70 g/mol

- CAS Number : 1628047-87-9

Biological Activity

Research indicates that derivatives of bipyridine compounds, including this compound, exhibit a range of biological activities:

- Antibacterial Activity :

-

Antimalarial Activity :

- In vitro studies have indicated that certain bipyridine derivatives exhibit significant activity against Plasmodium falciparum. For example, related compounds displayed IC₅₀ values ranging from 0.0049 to 0.16 μg/mL against chloroquine-sensitive strains . This suggests that this compound may share similar antimalarial properties.

The mechanisms underlying the biological activities of bipyridine derivatives often involve interactions with specific biological targets:

- Binding Affinities : Interaction studies reveal that these compounds can bind to various receptors and enzymes involved in bacterial resistance and malaria pathogenesis. For instance, they may interact with dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum .

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of various bipyridine derivatives:

Case Studies

- Antibacterial Efficacy :

- Antimalarial Potential :

Q & A

Q. What are the common synthetic routes for 6'-chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine, and what challenges arise during its preparation?

The compound is typically synthesized via reductive coupling of halogenated pyridine precursors using transition-metal catalysts (e.g., nickel-based systems) . A key challenge is controlling regioselectivity due to competing coupling pathways. For example, highlights the use of nickel catalysts for bipyridine synthesis, but steric hindrance from the chloro and methyl substituents may reduce reaction efficiency. Acidic workup conditions (e.g., HCl in methanol, as in ) are often required for deprotection or salt formation, but residual solvents must be rigorously removed to avoid interference in downstream applications.

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ring saturation.

- X-ray crystallography for absolute stereochemical determination (as demonstrated in for related bipyridines).

- Mass spectrometry (HRMS or LC-MS) to verify molecular weight and detect impurities.

- HPLC with UV detection for purity assessment, particularly to resolve byproducts from incomplete hydrogenation of the tetrahydro ring .

Q. How should this compound be stored to ensure stability, and what safety precautions are necessary?

Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the tetrahydro ring. The chloro and methyl groups may enhance reactivity, necessitating moisture-free conditions . Safety protocols include using fume hoods during handling (due to potential respiratory irritation) and neutralizing acidic/basic waste streams before disposal, as outlined in .

Advanced Research Questions

Q. How can structural contradictions in synthesized batches (e.g., unexpected stereochemistry) be resolved?

Contradictions often arise from:

- Incomplete hydrogenation of the pyridine ring, leading to mixed saturation states. Use time-resolved ¹H NMR to monitor reaction progress .

- Racemization at chiral centers. Circular dichroism (CD) or chiral HPLC () can differentiate enantiomers.

- Crystallographic discrepancies due to polymorphism. Single-crystal XRD (as in ) provides definitive structural validation.

Q. What strategies optimize regioselective functionalization of the bipyridine scaffold for pharmacological applications?

- Directed ortho-metalation : Use directing groups (e.g., sulfonyl in ) to install substituents at specific positions.

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling for aryl/heteroaryl introductions ().

- Protection-deprotection : Temporarily block reactive sites (e.g., tert-butoxycarbonyl in ) to avoid side reactions.

Q. How do steric and electronic effects of the chloro and methyl groups influence bioactivity in related compounds?

and note that chloro groups enhance electrophilicity, improving binding to biological targets (e.g., enzyme active sites), while methyl groups increase lipophilicity, affecting membrane permeability. For example, polychloropyridines in exhibit herbicidal activity due to their electron-withdrawing properties. Structure-activity relationship (SAR) studies should systematically vary substituents and assess bioactivity via enzyme inhibition assays or cell-based models.

Q. What methodologies address low yields in large-scale syntheses of this compound?

- Catalyst optimization : Switch from homogeneous to heterogeneous catalysts (e.g., nickel on silica) for easier recovery and reuse .

- Flow chemistry : Improve heat/mass transfer for exothermic hydrogenation steps (critical for tetrahydro ring formation).

- Byproduct recycling : Reprocess unreacted starting materials via column chromatography or recrystallization ().

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility and reactivity?

Discrepancies may stem from:

- Solvent impurities : Trace water or acids can protonate the pyridine nitrogen, altering solubility. Use Karl Fischer titration to quantify moisture .

- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) affect physical properties. Perform differential scanning calorimetry (DSC) to identify polymorphs .

Q. Why do catalytic systems reported in literature fail to replicate in some studies?

Variations in catalyst preparation (e.g., ligand purity in ) or reaction conditions (e.g., oxygen sensitivity) are common culprits. Reproduce protocols under strict inert atmospheres and characterize catalysts via XPS or TEM before use.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.